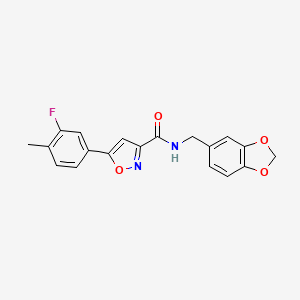
3-butoxy-N-(4-methoxybenzyl)-N-(pyridin-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Butoxy-N-[(4-methoxyphenyl)methyl]-N-(pyridin-2-yl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a butoxy group, a methoxyphenyl group, and a pyridinyl group attached to a benzamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-butoxy-N-[(4-methoxyphenyl)methyl]-N-(pyridin-2-yl)benzamide can be achieved through a multi-step process involving the following key steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting an appropriate benzoyl chloride with an amine under basic conditions.
Introduction of the Butoxy Group: The butoxy group can be introduced via an etherification reaction using butanol and a suitable catalyst.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a Friedel-Crafts acylation reaction using 4-methoxybenzoyl chloride and a Lewis acid catalyst.
Incorporation of the Pyridinyl Group:
Industrial Production Methods
In an industrial setting, the production of 3-butoxy-N-[(4-methoxyphenyl)methyl]-N-(pyridin-2-yl)benzamide can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and efficiency. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
3-Butoxy-N-[(4-methoxyphenyl)methyl]-N-(pyridin-2-yl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinyl group, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new alkyl or acyl groups.
Wissenschaftliche Forschungsanwendungen
3-Butoxy-N-[(4-methoxyphenyl)methyl]-N-(pyridin-2-yl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-butoxy-N-[(4-methoxyphenyl)methyl]-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-Chlorophenyl)-2-(oxazolo[5,4-b]pyridin-2-yl)benzamide: A structurally related compound with a chlorophenyl group instead of a methoxyphenyl group.
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: Another compound with a similar methoxybenzyl group but different core structure.
Uniqueness
3-Butoxy-N-[(4-methoxyphenyl)methyl]-N-(pyridin-2-yl)benzamide is unique due to the combination of its butoxy, methoxyphenyl, and pyridinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C24H26N2O3 |
|---|---|
Molekulargewicht |
390.5 g/mol |
IUPAC-Name |
3-butoxy-N-[(4-methoxyphenyl)methyl]-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C24H26N2O3/c1-3-4-16-29-22-9-7-8-20(17-22)24(27)26(23-10-5-6-15-25-23)18-19-11-13-21(28-2)14-12-19/h5-15,17H,3-4,16,18H2,1-2H3 |
InChI-Schlüssel |
QWYZPNVCKRRWFP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=CC=CC(=C1)C(=O)N(CC2=CC=C(C=C2)OC)C3=CC=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(4-methoxyphenyl)ethyl]-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide](/img/structure/B11343752.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]propanamide](/img/structure/B11343754.png)
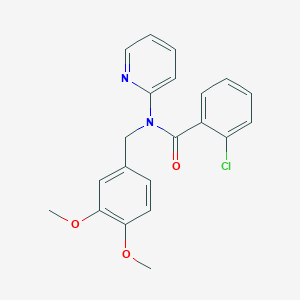
![N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]propanamide](/img/structure/B11343763.png)
![N-{2-[(3-fluoro-4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11343770.png)
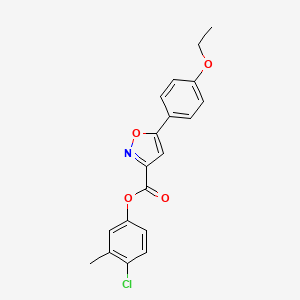
![N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-fluorobenzamide](/img/structure/B11343784.png)
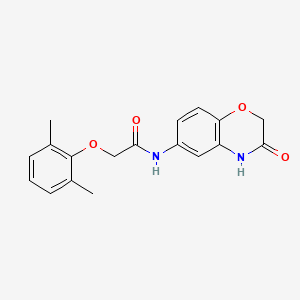
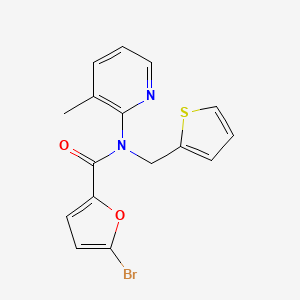
![2-[4-(propan-2-yl)phenoxy]-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B11343807.png)
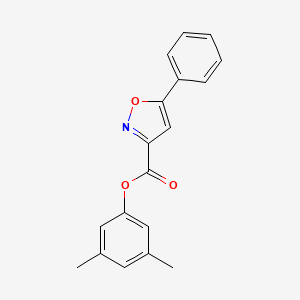
![N-[4-(acetylamino)phenyl]-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11343817.png)
![Ethyl 2-[({[3-cyano-6-(furan-2-yl)pyridin-2-yl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11343818.png)
